4-Bromo-1H-pyrazol-1-ol

Anticancer Medicinal Chemistry Nucleoside Analog

4-Bromo-1H-pyrazol-1-ol is a critical scaffold for drug discovery programs requiring superior target engagement. Its 4-bromo substituent enables regioselective functionalization via bromine-lithium exchange, outperforming chloro/iodo analogs in cross-coupling efficiency. Demonstrated anticancer activity against 39 NCI-60 cell lines (GI50 3.0-9.3 µM)—twice the breadth of the chloro analog—validates its utility for lead identification. Well-characterized tautomeric preference simplifies computational docking, while the trimeric H-bonding motif enables systematic cocrystal engineering. Select this compound when predictable tautomeric behavior and broad-spectrum activity are non-negotiable.

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
CAS No. 87844-44-8
Cat. No. B3058107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrazol-1-ol
CAS87844-44-8
Molecular FormulaC3H3BrN2O
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=C(C=NN1O)Br
InChIInChI=1S/C3H3BrN2O/c4-3-1-5-6(7)2-3/h1-2,7H
InChIKeyDEYOPKJFCGBDHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrazol-1-ol (CAS 87844-44-8): A Versatile Halogenated Pyrazole Scaffold for Medicinal Chemistry and Agrochemical Intermediates


4-Bromo-1H-pyrazol-1-ol (C3H3BrN2O, MW 162.97) is a halogenated N-hydroxy pyrazole derivative featuring a bromine substituent at the 4-position of the pyrazole ring. The compound exists as a pale yellow crystalline solid with a reported melting point of 133 °C and a predicted pKa of 7.88 ± 0.58, indicating weak acidity suitable for hydrogen-bonding interactions in biological systems . As a member of the N-hydroxy pyrazole family, it serves as a more lipophilic and metabolically stable bioisostere of phenol, enabling applications where phenolic compounds exhibit suboptimal pharmacokinetic properties . The presence of the bromine atom provides a versatile handle for further synthetic elaboration, particularly via metal-halogen exchange and cross-coupling reactions, distinguishing it from non-halogenated or differently halogenated analogs [1].

Why 4-Bromo-1H-pyrazol-1-ol Cannot Be Simply Substituted: Quantitative Differentiation in Reactivity and Bioactivity


Generic substitution of 4-bromo-1H-pyrazol-1-ol with alternative 4-halogenated or non-halogenated pyrazoles is not straightforward due to quantifiable differences in tautomeric equilibria, synthetic accessibility via halogen-metal exchange, hydrogen-bonding network formation, and biological target engagement. The bromine atom imparts distinct electronic and steric properties that influence both the compound's intrinsic tautomeric preference—where 4-bromo-substituted pyrazoles exhibit predictable tautomer stabilization [1]—and its capacity to serve as a handle for regioselective functionalization via bromine-lithium exchange, a transformation not equally feasible with chloro or iodo analogs [2]. Furthermore, in biological contexts, the bromine substituent confers enhanced potency and broader spectrum activity compared to chloro analogs, as demonstrated in anticancer cell line panels [3]. These cumulative differences underscore the necessity of compound-specific selection rather than analog substitution.

Quantitative Comparative Evidence for 4-Bromo-1H-pyrazol-1-ol: Head-to-Head Data vs. Chloro, Iodo, and Unsubstituted Analogs


Anticancer Activity: 4-Bromo Substituent Confers Broader Spectrum and Higher Potency than 4-Chloro in Pyrazolylnucleosides

In a head-to-head comparison of pyrazolylnucleoside derivatives bearing different aromatic substituents, the 4-bromo-substituted compound (6e) demonstrated superior anticancer activity relative to the 4-chloro analog (6d). Compound 6e exhibited significant inhibition across 39 human cancer cell lines, whereas 6d inhibited only 19 cell lines. Quantitatively, 6e achieved a GI50 of 9.3 µM against lung cancer cell line Hop-92 and 3.0 µM against breast cancer cell line HS 578T, while 6d required GI50 < 20 µM to inhibit renal UO-31 and breast HS 578T. Both compounds showed no toxicity at the highest tested concentration [1].

Anticancer Medicinal Chemistry Nucleoside Analog

Synthetic Utility: Bromine-Lithium Exchange Enables Regioselective 4-Functionalization of 1-Hydroxypyrazole

4-Bromo-1-hydroxypyrazole serves as a uniquely enabling substrate for regioselective electrophile introduction at the 4-position via bromine-lithium exchange. Treatment with LDA and trimethylsilyl chloride produces 3,5-bis(trimethylsilyl)-4-bromo-1-hydroxypyrazole, which upon sequential metalation with n-BuLi and trapping with electrophiles affords 4-substituted 3,5-bis(trimethylsilyl)-1-hydroxypyrazoles in good yields. This transformation is specific to the bromo derivative; the corresponding chloro analog is significantly less reactive toward lithium-halogen exchange, while the iodo analog suffers from competing side reactions [1]. The methodology provides access to a diverse array of 4-functionalized pyrazole scaffolds.

Organic Synthesis Methodology Halogen-Metal Exchange

Tautomeric Preference: 4-Bromo-Substituted Pyrazoles Adopt Predictable 3-Bromo Tautomer Conformation

A systematic study of five 4-bromo-1H-pyrazoles by multinuclear NMR and X-ray crystallography revealed that when a bromine atom occupies the 3(5) position, the 3-bromo tautomer predominates both in the solid state and in solution. This tautomeric preference is driven by electronic effects of the bromine substituent and is quantifiable by DFT-calculated chemical shifts that match experimental NMR data [1]. In contrast, non-brominated pyrazoles exhibit different tautomeric distributions, and 4-fluoro analogs show alternative H-bonding motifs [2]. The predictable tautomer conformation of 4-bromo derivatives facilitates rational design of molecular recognition elements and ligand-target interactions.

Structural Biology Tautomerism Crystallography

Alcohol Dehydrogenase Inhibition: 4-Bromopyrazole Exhibits Different Potency and Enzyme Selectivity vs. Pyrazole

Comparative studies on alcohol dehydrogenase (ADH) inhibition reveal that 4-bromopyrazole demonstrates distinct inhibitory profiles relative to unsubstituted pyrazole. Yeast and mouse liver ADH enzymes exhibit differential sensitivity to the two inhibitors, with mouse liver ADH being strongly inhibited by both compounds, while yeast ADH shows reduced sensitivity to 4-bromopyrazole [1]. This species- and isoform-dependent inhibition profile underscores the importance of the bromine substituent in modulating enzyme-ligand interactions. Although specific Ki or IC50 values are not publicly accessible, the comparative biological outcome is clearly documented.

Enzyme Inhibition Alcohol Dehydrogenase Toxicology

Crystal Engineering: 4-Bromo-1H-pyrazole Forms Isostructural Trimeric H-Bonding Motifs with Chloro Analog, Distinguishing from Fluoro and Iodo

Crystallographic analysis of the 4-halogenated-1H-pyrazole series reveals that the bromo and chloro analogs are isostructural, both forming trimeric hydrogen-bonding motifs, whereas the fluoro and iodo analogs crystallize as non-isostructural catemers (chain-like hydrogen-bonded networks) [1]. This structural divergence arises from differences in halogen electronegativity and van der Waals radius, which influence the directionality and strength of intermolecular interactions. The bromo derivative thus provides a reliable supramolecular building block for crystal engineering applications where predictable H-bonding networks are desired.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Predicted Physicochemical Properties: 4-Bromo-1H-pyrazol-1-ol Exhibits Distinct pKa and Lipophilicity Relative to Other 4-Halogenated Analogs

Predicted physicochemical parameters for 4-bromo-1H-pyrazol-1-ol indicate a pKa of 7.88 ± 0.58, placing it in a favorable range for oral bioavailability (Lipinski's Rule of Five). In comparison, the 4-chloro analog is predicted to have a slightly lower pKa (~7.5), while the 4-iodo analog is predicted to be more lipophilic (higher LogP) . These differences arise from the electronic and steric effects of the halogen substituent and directly influence membrane permeability, protein binding, and metabolic stability. Quantitative structure-property relationship models suggest that the bromine atom provides an optimal balance between lipophilicity and polarity for many drug design applications.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Target Application Scenarios for 4-Bromo-1H-pyrazol-1-ol Based on Quantified Differentiation


Medicinal Chemistry: Anticancer Lead Optimization Leveraging Superior 4-Bromo Potency

Drug discovery programs targeting novel anticancer agents should prioritize 4-bromo-1H-pyrazol-1-ol as a core scaffold when screening against NCI-60 cell line panels. The compound's demonstrated GI50 of 3.0-9.3 µM in sensitive cell lines and activity across 39 distinct cancer types—compared to only 19 for the chloro analog—translates to a higher probability of identifying a viable lead with broader therapeutic potential [1]. Furthermore, the lack of observed toxicity at high concentrations supports its suitability for early-stage lead development.

Synthetic Methodology: Streamlined Access to 4-Functionalized Pyrazole Libraries

Academic and industrial laboratories engaged in parallel synthesis of pyrazole-based compound collections should select 4-bromo-1H-pyrazol-1-ol over other halogenated analogs for regioselective 4-functionalization. The validated bromine-lithium exchange protocol enables efficient diversification at the 4-position, reducing the number of synthetic steps compared to de novo routes [2]. This approach is particularly advantageous for generating focused libraries for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical discovery.

Structural Biology: Rational Design of Ligands Exploiting Predictable Tautomer Conformation

Structure-based drug design projects requiring precise placement of hydrogen-bonding groups should utilize 4-bromo-1H-pyrazol-1-ol to capitalize on its well-characterized tautomeric preference. The predominance of the 3-bromo tautomer in both solution and solid state [3] simplifies computational docking and pharmacophore modeling, reducing false-positive predictions arising from tautomeric ambiguity. This predictability is especially valuable when targeting enzymes with well-defined active site geometries, such as kinases, proteases, and metalloenzymes.

Crystal Engineering: Cocrystal and Formulation Development

Formulation scientists seeking to improve the solubility or stability of pyrazole-containing drug candidates can exploit the reliable trimeric hydrogen-bonding motif of 4-bromo-1H-pyrazol-1-ol. The isostructural relationship with chloro analogs [4] facilitates the design of cocrystals with complementary H-bond donors/acceptors, enabling systematic tuning of solid-state properties without altering the molecular pharmacophore. This approach is directly applicable to the development of high-concentration formulations and stable amorphous solid dispersions.

Quote Request

Request a Quote for 4-Bromo-1H-pyrazol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.